1,9-Diacetoxynonane

Vue d'ensemble

Description

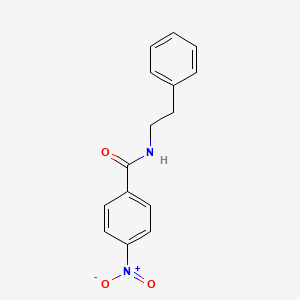

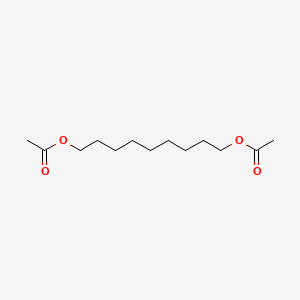

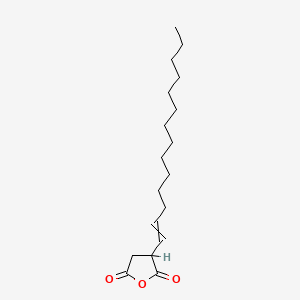

1,9-Diacetoxynonane is a chemical compound with the molecular formula C13H24O4 and a molecular weight of 244.33 . It is primarily used for laboratory research purposes .

Molecular Structure Analysis

The molecular structure of 1,9-Diacetoxynonane consists of a nonane (nine-carbon alkane) backbone with acetoxy (CH3COO-) groups attached to the first and ninth carbons . The InChI string representation of its structure isInChI=1S/C13H24O4/c1-12(14)16-10-8-6-4-3-5-7-9-11-17-13(2)15/h3-11H2,1-2H3 . Physical And Chemical Properties Analysis

1,9-Diacetoxynonane has a molecular weight of 244.33 g/mol . It has a complexity of 192 and a topological polar surface area of 52.6 Ų . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 12 rotatable bonds .Applications De Recherche Scientifique

Pheromone Synthesis

1,9-Diacetoxynonane has been identified as a component in the female sex pheromone of certain insect species, such as the canola flower midge. It is used in the study of insect behavior and pest control strategies .

Proteomics Research

This compound is utilized in proteomics research, which involves the study of proteomes and their functions. It is used for biochemical studies related to protein expression and interaction .

Organic Reactions and Compound Synthesis

It possesses unique properties that make it suitable for studying organic reactions and compound synthesis. Researchers use it to understand reaction mechanisms and develop new synthetic methods.

Safety and Hazards

1,9-Diacetoxynonane is intended for laboratory research purposes and is not for drug or household use . In case of skin contact, it is advised to remove contaminated clothing and rinse the skin with water . If inhaled, the victim should be moved to fresh air . In case of eye contact, rinse cautiously with water for several minutes . If ingested, medical advice should be sought .

Propriétés

IUPAC Name |

9-acetyloxynonyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O4/c1-12(14)16-10-8-6-4-3-5-7-9-11-17-13(2)15/h3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAEVCKMMGIFOCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70892313 | |

| Record name | 1,9-Nonanediyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70892313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,9-Diacetoxynonane | |

CAS RN |

4944-60-9 | |

| Record name | 4944-60-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,9-Nonanediyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70892313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Diethylamino)methyl]-4-methoxyphenol](/img/structure/B1361517.png)

![S-[(1R,2R)-2-hydroxycyclopentyl] benzenecarbothioate](/img/structure/B1361518.png)

![2-[(1,3-dimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetic acid](/img/structure/B1361537.png)